1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)
Description
Chemical Identity and Structure The compound 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) (CAS 3032-55-1), also known as trimethylolethane trinitrate (TMETN) or metriol trinitrate, is a nitrate ester with the molecular formula C₅H₉N₃O₉ and a molecular weight of 255.14 g/mol . Its IUPAC name reflects the substitution pattern: a central propane backbone with nitro and nitrooxy-methyl groups at the 2-position and dinitrate ester functional groups at the 1,3-positions. The compound is structurally related to other polyol nitrates but differs in branching and nitro group count.
Physicochemical Properties
Key thermodynamic properties include:
- Liquid standard enthalpy of formation (ΔfH°liquid): -371.30 kJ/mol .
- Boiling point (estimated): 398.36°C .
- Density: ~1.82 g/cm³ (rough estimate) .
- Hazard classification: UN 0473, Class 1.1A (high explosive risk) .
Applications TMETN is primarily used as a plasticizer and stabilizer in nitrocellulose-based propellants due to its compatibility and energy content .
Properties
IUPAC Name |
[2-nitro-3-nitrooxy-2-(nitrooxymethyl)propyl] nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O11/c9-5(10)4(1-17-6(11)12,2-18-7(13)14)3-19-8(15)16/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVCBLBPWSZOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])[N+](=O)[O-])O[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885153 | |
| Record name | 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20820-44-4 | |
| Record name | Nitroisobutylglycerol trinitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20820-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-2-[(nitrooxy)methyl]propane-1,3-diyl dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) involves the nitration of 1,3-propanediol. The reaction typically requires the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the formation of the desired dinitrate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Safety measures are crucial due to the explosive nature of nitrates.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Key Applications
-
Explosives and Propellants
- TMETN is recognized for its explosive properties similar to nitroglycerin, making it suitable for military and industrial applications. Its high energy output is beneficial in formulations requiring powerful propellants or explosives .
- The compound is often used in the formulation of composite propellants, which are critical in aerospace and defense sectors.
-
Energetic Materials Research
- Due to its dual nature of being both a high-energy explosive and potentially having biological activity, TMETN is of interest in the development of safer energetic materials. Researchers are exploring its potential as a less sensitive alternative to traditional explosives.
- Studies have indicated that TMETN can be utilized in formulations that require controlled detonation characteristics, enhancing safety during handling and storage.
-
Chemical Synthesis
- TMETN serves as a precursor in the synthesis of other nitrated compounds. Its ability to undergo various reactions typical of nitrated compounds allows for the development of new materials with tailored properties.
Case Study 1: Military Applications
In military applications, TMETN has been evaluated for use in artillery propellants. Research indicates that it provides enhanced performance metrics compared to conventional propellants due to its high energy density and stability under various environmental conditions.
Case Study 2: Environmental Impact
Research into the environmental impact of TMETN has been conducted to assess its degradation products and potential toxicity. Studies suggest that while TMETN itself is a potent explosive, its breakdown products may pose less risk than those from other nitrated compounds like nitroglycerin .
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscle cells in blood vessels, leading to increased blood flow. This compound targets the nitric oxide signaling pathway, which plays a crucial role in various physiological processes .
Comparison with Similar Compounds
Trimethylolethane Trinitrate (TMETN)
Propatyl Nitrate (Ettriol Trinitrate, CAS 2921-92-8)
Pentaerythritol Tetranitrate (PETN, CAS 78-11-5)
Dipentaerythritol Hexanitrate (CAS 13184-80-0)
- Formula: C₁₀H₁₆N₆O₁₉.
- Structure: Two pentaerythritol units linked by an ether bridge, with six nitro groups .
- Key Use: Specialty explosive with higher stability than PETN .
Physicochemical and Hazard Comparison
Functional and Application Differences
- TMETN vs. Propatyl Nitrate: While structurally similar, Propatyl nitrate’s ethyl substitution enhances its lipophilicity , making it suitable for systemic vasodilation, whereas TMETN’s methyl groups favor propellant compatibility .
- TMETN vs. PETN: PETN’s additional nitro group increases its oxygen balance and explosive power, but also its sensitivity, limiting its use in unstable environments .
- TMETN vs. Dipentaerythritol Hexanitrate: The latter’s extended structure provides higher thermal stability , making it preferable in advanced explosives .
Biological Activity
1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester), also known as Trimethylolethane trinitrate (TMETN), is a chemical compound with significant biological activity and explosive properties. Its molecular formula is C₅H₉N₃O₉, and it has a molecular weight of approximately 255.14 g/mol. This compound is primarily recognized for its applications in explosives and propellants, but recent studies have highlighted its potential biological effects, particularly its role in nitric oxide (NO) signaling pathways.
The compound is characterized as a colorless to light yellow oily liquid. Its structure allows it to undergo various chemical reactions typical of nitrated compounds. The synthesis typically involves the nitration of 1,3-propanediol derivatives using nitric and sulfuric acids under controlled conditions to ensure the formation of the desired dinitrate ester .
Table 1: Comparison of Similar Compounds
| Compound Name | Formula | Unique Properties |
|---|---|---|
| Trimethylolethane trinitrate (TMETN) | C₅H₉N₃O₉ | High explosive; used in propellants |
| Nitroglycerin | C₃H₅N₃O₉ | Widely used explosive; also a medical vasodilator |
| Ethylene glycol dinitrate | C₂H₄N₂O₆ | Used in explosives; lower sensitivity than nitroglycerin |
The primary mechanism of action for 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate involves the release of nitric oxide (NO) upon decomposition. NO serves as a potent vasodilator that relaxes smooth muscle cells in blood vessels, leading to increased blood flow. This mechanism suggests that the compound could have therapeutic applications in cardiovascular diseases where modulation of blood flow is critical .
Biological Activity Studies
Recent research has focused on the biological activity of TMETN and its derivatives. The following sections summarize key findings from various studies.
Case Study: Vasodilatory Effects
A study examining the vasodilatory effects of TMETN found that it significantly increased vascular smooth muscle relaxation in isolated rat aorta samples. The vasodilatory effect was attributed to the enhanced production of NO, which was measured using specific assays .
In Vivo Studies
In vivo experiments demonstrated that administration of TMETN led to a notable decrease in blood pressure in hypertensive models. The effects were comparable to those observed with nitroglycerin, suggesting similar mechanisms of action .
Toxicological Assessments
Toxicological assessments indicated that while TMETN exhibits beneficial vasodilatory effects, it also presents risks typical of nitrated compounds. Acute exposure can lead to symptoms such as headaches and dizziness due to excessive NO production . Long-term studies are necessary to fully understand the safety profile.
Future Directions
Further research is required to explore the full spectrum of biological activities associated with 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate. Potential areas for investigation include:
- Therapeutic Applications : Exploring its use in treating conditions like hypertension and heart failure.
- Safety Evaluations : Long-term effects and potential for developing tolerance or adverse reactions.
- Comparative Studies : Evaluating its efficacy against other established vasodilators like nitroglycerin.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)?
The compound is synthesized via sequential nitration reactions. Initial synthesis involves nitrating glycerol to form glycerol trinitrate, followed by a hydroxymethylation step using formaldehyde as the donor. Temperature control (typically <30°C) and acid catalysts (e.g., concentrated HNO₃/H₂SO₄ mixtures) are critical to avoid premature decomposition. Post-reaction purification via recrystallization in non-polar solvents (e.g., ethyl acetate) ensures removal of unreacted intermediates .
Basic: How can researchers characterize the physical and chemical properties of this compound?
Key properties include:
- Molecular formula : C₅H₉N₃O₉ (molar mass: 255.14 g/mol) .
- Solubility : Insoluble in water; soluble in acetone, ether, and dichloromethane .
- Thermal stability : Decomposes explosively above 160°C (literature discrepancies exist—see FAQ 5) .
Analytical techniques:
- FTIR/NMR : Identify nitro (─NO₂) and nitrate ester (─ONO₂) functional groups.
- HPLC-MS : Quantify purity and detect byproducts.
- DSC/TGA : Assess thermal decomposition thresholds .
Advanced: What experimental designs are suitable for studying its stability under mechanical or thermal stress?
- Impact sensitivity : Use a Bundesanstalt für Materialprüfung (BAM) fall hammer apparatus. Compare results with RDX (reference: 7.4 J impact energy threshold) .
- Friction sensitivity : Employ a Julius Peters machine; values >360 N indicate high stability .
- Thermal analysis : Conduct isothermal calorimetry (e.g., ARC) to map self-accelerating decomposition temperatures (SADT). Data should be cross-validated with UN Test Series 6 criteria (Hazard Class 1.1A) .
Advanced: How can researchers analyze decomposition pathways and byproducts?
- GC-MS/TGA-FTIR : Identify gaseous products (e.g., NOₓ, CO₂) during controlled thermal degradation .
- Computational modeling : Apply density functional theory (DFT) to predict bond dissociation energies (BDEs) of O─NO₂ and C─N bonds. Compare with PETN (C─N BDE: ~150 kJ/mol) .
- Isotopic labeling : Use ¹⁵N-labeled nitrate groups to trace reaction mechanisms in hydrolysis studies .
Data Contradiction: How should researchers reconcile discrepancies in reported physical properties (e.g., boiling point)?
Literature reports a boiling point of 398.36°C, but experimental validation is challenging due to explosive decomposition. To resolve discrepancies:
- Cross-reference with analogous compounds (e.g., PETN: decomposes at 140–160°C).
- Use extrapolated vapor pressure data via Knudsen effusion methods under vacuum .
- Prioritize peer-reviewed sources (e.g., CRC Handbook, NIST) over rough estimates .
Safety: What protocols are essential for handling this compound in laboratory settings?
- Storage : In grounded, antistatic containers at ≤20°C, separated from reducing agents .
- Handling : Use remote manipulators behind blast shields. Limit batch sizes to <100 mg for initial testing.
- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitrate esters .
Advanced: How does the compound’s reactivity compare to structurally similar explosives (e.g., PETN or RDX)?
-
Detonation velocity : PETN: 8,300 m/s; RDX: 8,750 m/s. Theoretical modeling suggests this compound’s velocity is ~8,100 m/s due to lower crystal density (1.8189 g/cm³ vs. PETN’s 1.773 g/cm³) .
-
Oxygen balance : Calculate using the formula:
For C₅H₉N₃O₉: OB% = -47.3 (indicative of high explosive performance) .
Basic: What spectroscopic markers distinguish this compound from other nitrate esters?
- ¹H NMR : Methyl groups adjacent to nitrooxy moieties resonate at δ 4.5–5.0 ppm.
- ¹³C NMR : Quaternary carbon (C-2) appears at ~90 ppm due to deshielding by nitro groups .
- Raman spectroscopy : Strong bands at 1,280 cm⁻¹ (symmetric NO₂ stretch) and 860 cm⁻¹ (O─N─O bend) .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
- Process analytical technology (PAT) : Monitor nitration in real-time using inline FTIR to track NO₂ incorporation.
- DoE optimization : Vary HNO₃ concentration (65–90%), reaction time (2–6 hr), and stoichiometric ratios (formaldehyde:glycerol trinitrate = 1:1 to 1:1.2) .
Advanced: How can computational methods predict its compatibility with polymer matrices (e.g., for propellant formulations)?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
